(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide
Description
This compound is a substituted isoquinoline derivative with a bromo (Br) and chloro (Cl) group at positions 7 and 5, respectively, and a hydroxyimidamide functional group at position 1. The (E)-stereochemistry indicates the spatial arrangement of the substituents around the double bond or planar structure.
Properties
Molecular Formula |
C10H7BrClN3O |
|---|---|
Molecular Weight |
300.54 g/mol |
IUPAC Name |
7-bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrClN3O/c11-5-3-7-6(8(12)4-5)1-2-14-9(7)10(13)15-16/h1-4,16H,(H2,13,15) |
InChI Key |
ZOGJUHSSPRCZOK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Halogenated Isoquinoline Synthesis
The isoquinoline scaffold with selective halogenation at positions 7 and 5 can be synthesized by adapting methods used for quinoline derivatives with similar substitution patterns.
A patent (CN112457243B) describes a related synthesis of 7-bromo-5-methoxyquinoline starting from 3,5-dibromoaniline via a Skraup condensation with glycerol, followed by nucleophilic substitution to introduce methoxy groups. Although this is quinoline, similar Skraup condensation strategies apply to isoquinoline cores with appropriate starting materials and conditions.
Halogen substituents can be introduced either by starting from appropriately halogenated anilines or by post-synthetic halogenation using selective reagents.
Example Reaction Conditions
Skraup Condensation : Heating 3,5-dibromoaniline with glycerol in the presence of sulfuric acid and sodium nitrobenzenesulfonate at 135 °C for 3 hours to form dibromoquinoline intermediates.
Halogen Exchange or Substitution : Reaction with sodium methoxide or other nucleophiles to modify substituents at desired positions, followed by chromatographic purification.
Carboximidamide Functionalization
Introduction of Carboximidamide Group
Carboximidamide groups are typically introduced via amidination reactions of nitrile precursors or by conversion of ester or acid functionalities.
For isoquinoline-1-carboximidamide, conversion of the isoquinoline-1-carbonitrile or isoquinoline-1-carboxylic acid derivatives with guanidine or related amidine reagents is common.
A general method involves reaction of halogenated isoquinoline derivatives with guanidine hydrochloride or S-methylisothiourea salts to form the carboximidamide moiety.
N'-Hydroxylation of Carboximidamide
The N'-hydroxycarboximidamide is prepared by hydroxylation of the carboximidamide nitrogen.
Hydroxylamine or hydroxylamine derivatives (e.g., 50 wt% aqueous hydroxylamine) under reflux in ethanol are effective for this transformation.
The reaction proceeds via nucleophilic attack of hydroxylamine on the carboximidamide carbon, leading to the N'-hydroxy derivative.
A closely related synthetic approach is reported for 6-bromo-N-hydroxyquinoline-3-carboximidamide derivatives, which share similar structural features and functional groups with this compound. The following is a summary of the preparation methodology and outcomes from this related system:
General Synthetic Method (Adapted)
Step 1: Preparation of Nitrile or Isoquinoline Core
Starting from halogenated isoquinoline precursors, nitrile or carboxylic acid derivatives are prepared via known synthetic routes such as Friedlander condensation or Skraup reaction.Step 2: Conversion to Carboximidamide
The nitrile group is reacted with guanidine or amidine reagents to yield the carboximidamide functionality.Step 3: N'-Hydroxylation
Treatment of the carboximidamide intermediate with hydroxylamine (50 wt% aqueous solution) under reflux in ethanol affords the N'-hydroxycarboximidamide.
Reaction Conditions and Yields
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitrile to carboximidamide | Guanidine hydrochloride, base, reflux | Isoquinoline-1-carboximidamide | 70-85% |
| Carboximidamide to N'-hydroxycarboximidamide | Hydroxylamine (50% aq.), EtOH, reflux | N'-Hydroxyisoquinoline-1-carboximidamide | ~60-75% |
Purification and Characterization
Products are purified by recrystallization or column chromatography.
Characterization includes ^1H NMR, ^13C NMR, HRMS, and HPLC to confirm >95% purity.
Research Outcomes and Analytical Data
The N'-hydroxycarboximidamide derivatives exhibit characteristic NMR shifts consistent with hydroxylation.
High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the hydroxycarboximidamide.
The presence of halogen substituents (bromo and chloro) is confirmed by elemental analysis and isotopic patterns in MS.
UV-Vis spectra show absorption bands typical for substituted isoquinoline systems, useful for monitoring purity and reaction progress.
Summary Table of Key Preparation Steps for this compound
| Stage | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1. Halogenated Isoquinoline Core | Halogenated aniline or isoquinoline precursor | Skraup condensation or Friedlander reaction with glycerol, acid catalysis | 7-Bromo-5-chloroisoquinoline derivative | Control of halogenation critical |
| 2. Carboximidamide Formation | Halogenated isoquinoline nitrile or acid | Guanidine hydrochloride or S-methylisothiourea, base, reflux | 7-Bromo-5-chloroisoquinoline-1-carboximidamide | High yield amidination |
| 3. N'-Hydroxylation | Carboximidamide intermediate | Hydroxylamine (50% aqueous), ethanol, reflux | This compound | Moderate to good yield |
Chemical Reactions Analysis
Types of Reactions
(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-7-Bromo-5-chloro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically evaluate:
- Structural features (substituents, stereochemistry, planarity).
- Physicochemical properties (solubility, logP, pKa).
- Biological activity (binding affinity, selectivity, toxicity).
- Synthetic accessibility (yield, reaction conditions).
Hypothetical Framework Using SHELX (from ):
Crystallographic data obtained via SHELX programs (e.g., SHELXL for refinement) could enable precise comparisons of bond lengths, angles, and molecular packing. For example:
Key Observations (Hypothetical):
- The bromo and chloro substituents in the target compound may induce steric hindrance, altering binding pocket interactions compared to analogs.
- The hydroxyimidamide group could enhance hydrogen-bonding capacity relative to unsubstituted isoquinolines.
Limitations of Provided Evidence
Recommendations for Further Research
To generate a meaningful comparison, consult:
- Crystallographic databases (e.g., Cambridge Structural Database) for structural analogs.
- Medicinal chemistry journals for SAR (structure-activity relationship) studies on isoquinoline derivatives.
- Synthetic protocols in Journal of Organic Chemistry or Organic Letters.
Biological Activity
(E)-7-Bromo-5-chloro-N'-hydroxyisoquinoline-1-carboximidamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a bromo and a chloro substituent on an isoquinoline core, with the molecular formula being C₁₃H₉BrClN₃O. Its molecular weight is approximately 300.54 g/mol. The presence of hydroxy and carboximidamide functional groups contributes to its reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against human tumor cell lines, showing promising results that warrant further investigation .
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been observed, particularly in relation to the NF-κB signaling pathway .
The exact mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on existing studies:
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
- Inhibition of Pro-inflammatory Pathways : Evidence suggests that it may inhibit the nuclear translocation of NF-κB or affect its binding to DNA, contributing to its anti-inflammatory potential .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Optimized reaction conditions are crucial for enhancing yield and purity, often employing purification techniques such as crystallization or chromatography.
Q & A
Q. Which crystallization solvents maximize yield and purity for X-ray-quality crystals of this compound?
- Methodological Answer : Screen solvents via microbatch crystallization:
- High polarity : Ethanol/water (8:2) induces slow nucleation, favoring large crystals.
- Low polarity : Dichloromethane/hexane (1:1) generates thin plates.
- Additive screening (e.g., 5% DMSO) disrupts π-stacking to reduce twinning. Monitor crystal growth via in situ microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
